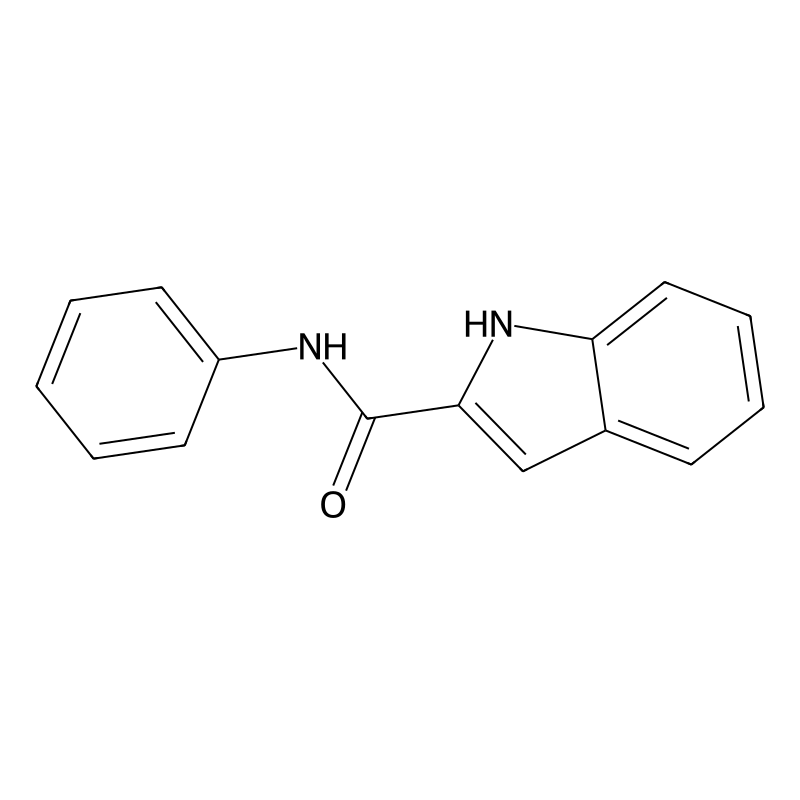

N-Phenyl-1H-indole-2-carboxamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

N-Phenyl-1H-indole-2-carboxamide is a chemical compound with the molecular formula C₁₅H₁₂N₂O. It features an indole structure, which is a bicyclic compound consisting of a benzene ring fused to a pyrrole ring, and a carboxamide functional group. This compound is of particular interest due to its potential biological activities and applications in medicinal chemistry.

The synthesis of N-Phenyl-1H-indole-2-carboxamide typically involves the reaction of indole-2-carboxylic acid with phenylamine or similar amines. This reaction can be facilitated by coupling agents such as benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate, which assists in forming the amide bond efficiently under mild conditions. The final product can be purified through methods like recrystallization or chromatography .

N-Phenyl-1H-indole-2-carboxamide and its derivatives have shown significant biological activities, particularly in the field of anti-tuberculosis research. Some studies report that certain analogues exhibit minimal inhibitory concentrations against Mycobacterium tuberculosis, suggesting their potential as therapeutic agents against this pathogen . Additionally, structural modifications have been linked to varying degrees of antiproliferative activity against cancer cell lines, indicating its versatility in targeting different biological pathways .

The synthesis of N-Phenyl-1H-indole-2-carboxamide can be achieved through several methods:

- Direct Coupling:

- Reacting indole-2-carboxylic acid with phenylamine using coupling agents.

- Example: Using benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate in dichloromethane.

- Multi-step Synthesis:

N-Phenyl-1H-indole-2-carboxamide has applications in:

- Pharmaceutical Development: As a potential anti-tuberculosis agent and for other therapeutic uses due to its biological activity.

- Research: Used in studies aimed at understanding structure-activity relationships within indole derivatives.

- Chemical Synthesis: Serves as a precursor for synthesizing more complex indole-based compounds with tailored properties .

Interaction studies of N-Phenyl-1H-indole-2-carboxamide focus on its binding affinity to various biological targets, including enzymes and receptors. For example, investigations into its mechanism of action against Mycobacterium tuberculosis revealed that it inhibits specific transport proteins critical for bacterial survival. These studies often utilize techniques such as molecular docking and binding assays to elucidate the compound's interactions at the molecular level .

N-Phenyl-1H-indole-2-carboxamide shares structural similarities with several other indole derivatives. Here are some notable comparisons:

| Compound Name | Molecular Formula | Key Features | Biological Activity |

|---|---|---|---|

| N-(1-(Adamantan-1-yl)ethyl)-1H-indole-2-carboxamide | C₁₅H₁₈N₂O | Contains adamantane moiety | Anti-tuberculosis activity |

| 5-Chloro-N-phenyl-1H-indole-2-carboxamide | C₁₄H₁₂ClN₂O | Chlorine substitution enhances potency | Glycogen phosphorylase inhibitor |

| N-(3-Methylphenyl)-1H-indole-2-carboxamide | C₁₆H₁₅N₂O | Methyl substitution on phenyl ring | Varies; some exhibit anti-cancer properties |

Uniqueness

N-Phenyl-1H-indole-2-carboxamide is unique due to its specific combination of an indole structure with a phenyl amine group, which can significantly influence its pharmacological properties compared to other derivatives. Its ability to modulate biological pathways related to tuberculosis and cancer makes it a compound of interest for further research and development .

Core Synthesis Strategies

The primary route to N-phenyl-1H-indole-2-carboxamide involves amide coupling reactions between indole-2-carboxylic acids and aniline derivatives. A representative protocol utilizes O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (TBTU) or benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) as coupling agents in dimethylformamide (DMF) or dichloromethane (DCM) . For example:

# Example coupling procedure indole-2-carboxylic acid + aniline → TBTU/DIPEA → N-phenyl-1H-indole-2-carboxamideAlternative methods include the Hemetsberger–Knittel synthesis, which thermally decomposes 3-aryl-2-azido-propenoic esters to yield indole-2-carboxylates. Subsequent hydrolysis and amidation steps can generate the target carboxamide . Recent advances have optimized this pathway using microwave-assisted cyclization, reducing reaction times from hours to minutes .

Table 1: Comparative Synthesis Conditions

| Method | Reagents | Solvent | Yield (%) | Reference |

|---|---|---|---|---|

| Amide Coupling | TBTU, DIPEA | DMF | 78–85 | |

| Hemetsberger–Knittel | NaN₃, Thermal cyclization | Toluene | 65–72 | |

| Microwave-Assisted Ugi | Glyoxal, Isocyanides | Ethanol | 82 |

Functionalization Approaches

Alkylation and Acylation

The indole nitrogen (N1) and phenyl ring are prime sites for functionalization. Friedel–Crafts acylation at the C3 position of the indole core has been achieved using acyl chlorides (e.g., acetyl chloride) in the presence of AlCl₃ . For example:

$$

\text{Indole-2-carboxamide} + \text{RCOCl} \xrightarrow{\text{AlCl}_3} \text{C3-Acylated Derivative} \quad

$$

Halogenation typically employs N-halosuccinimides (NBS, NCS) under radical or electrophilic conditions. Bromination at C5/C7 positions occurs regioselectively in DCM at 0°C .

Sulfonylation and Cross-Coupling

Sulfonyl groups can be introduced via reaction with sulfonyl chlorides in pyridine. Palladium-catalyzed Suzuki–Miyaura couplings enable aryl/heteroaryl group installation at the phenyl ring, leveraging the carboxamide’s ortho-directing effects .

Chiral and Stereoselective Modifications

While the parent compound lacks chiral centers, stereoselective synthesis of analogs has been explored. Biocatalytic oxidation using flavin-dependent monooxygenases (e.g., Champase from Coccidioides immitis) achieves enantioselective hydroxylation of 2-arylindoles, yielding 3-hydroxyindolenines with up to 95:5 enantiomeric ratio . Applying this to N-phenyl-1H-indole-2-carboxamide derivatives could enable access to chiral metabolites.

Green Chemistry and Catalyst-Driven Syntheses

Recent methodologies emphasize sustainability:

- Solvent-free microwave synthesis: Reduces reaction times (15–30 min) and eliminates toxic solvents .

- Halide-catalyzed oxidation: Uses oxone and KCl/KBr for eco-friendly indole functionalization .

- Enzymatic aromatization: Monoamine oxidase (MAO-N) biocatalysts convert indolines to indoles under mild conditions .

Table 2: Green Synthesis Metrics

| Parameter | Conventional Method | Green Method | Improvement |

|---|---|---|---|

| Reaction Time | 6–12 h | 0.5–2 h | 6–24× |

| Solvent Toxicity | DMF, DCM | Ethanol/H₂O | High |

| Catalyst Load | 10 mol% Pd | 0.1 mol% Halide | 100× |

Antitubercular Activity Optimization

Indole Ring Substitution Patterns

The antimycobacterial activity of indole-2-carboxamides closely depends on electron-withdrawing substituents at the indole C5 position. Introduction of a chlorine atom at this position enhances target engagement with MmpL3, a key transporter in mycobacterial cell wall synthesis. For example, 5-chloro-N-((1R,2R,3R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl)-1H-indole-2-carboxamide exhibited a MIC of 0.012 μM against Mycobacterium tuberculosis H37Rv, demonstrating 28-fold greater potency than earlier non-halogenated analogs [5]. The chloro group’s electronegativity likely facilitates hydrogen bonding with Thr$$^{517}$$ and Asn$$^{548}$$ residues in the MmpL3 binding pocket [5].

Comparative studies reveal that fluorine substitutions at C4 and C6 positions further improve pharmacokinetic properties without compromising potency. The 4,6-difluoro derivative showed enhanced metabolic stability (t$$_{1/2}$$ > 6 h in human liver microsomes) while maintaining nanomolar activity against multidrug-resistant tuberculosis strains [5].

Amide Side Chain Modifications

The amide side chain’s steric bulk and lipophilicity critically influence antitubercular specificity. Bulky bicyclic substituents like (1R,2R,3R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl enhance membrane permeability, achieving brain-to-plasma ratios >0.8 in murine models [5]. Linear alkyl chains longer than C3, however, reduce activity against Mycobacterium abscessus, with MIC values increasing from 0.78 μM (n-propyl) to 6.25 μM (n-hexyl) [4].

A quantitative SAR model (qSAR) for 37 analogs demonstrated optimal ClogP values between 3.8–4.2, balancing solubility and mycobacterial cell envelope penetration [4]. Polar groups like dimethylamino on the phenyl ring decrease activity, underscoring the need for apophilic interactions in the MmpL3 substrate tunnel [4].

CB1 Receptor Allostery and Modulation

Indole C3 Substituent Effects

The C3 position of the indole ring governs cooperativity with CB1’s orthosteric site. Ethyl (C2) and propyl (C3) chains induce positive binding cooperativity (α = 16.55–24.5), while longer hexyl (C6) chains prioritize high-affinity allosteric binding (K$$_B$$ = 89.1 nM) [6] [7]. Molecular dynamics simulations reveal that C3 alkyl chains >C4 induce conformational changes in helix 8, decoupling G-protein signaling while preserving β-arrestin recruitment [7].

Electron-donating groups at C5 diminish allosteric modulation. The 5-chloro substituent increases binding affinity 8-fold compared to unsubstituted indole, attributed to halogen bonding with Tyr$$^{294}$$ in the CB1 allosteric pocket [6].

Phenethyl and Piperidinyl Side Chain Variations

Replacing the piperidinyl group in ORG27569 with a dimethylamino-substituted phenethyl side chain improves both binding affinity (K$$_B$$ = 89.1 nM vs. 167.3 nM) and functional selectivity. The N,N-dimethyl group enhances cation-π interactions with Lys$$^{192}$$, stabilizing the receptor’s active state [7]. Shortening the phenethyl linker from two carbons to one reduces cooperativity by 60%, indicating the importance of spacer length in bridging allosteric and orthosteric networks [6].

Antitumor Activity Correlations

Cytotoxicity vs. Selectivity Tradeoffs

Indole-2-carboxamides exhibit differential cytotoxicity profiles dependent on substitution patterns. Against THP-1 human monocytes, the 5-chloro-3-propyl analog (TD$${50}$$ >50 μM) showed 1,910-fold selectivity over *M. abscessus* (MIC = 0.0078 μM), while the 3-hexyl derivative maintained selectivity indices >830 against *M. tuberculosis* [4]. Introduction of polar groups like acetamide at the indole N1 position reduces cytotoxicity (TD$${50}$$ >100 μM) but abolishes antimycobacterial activity [4].

Gene Expression Modulation Insights

In glioblastoma models, N-phenylindole-2-carboxamides downregulate PYGB expression by 68 ± 5% (p < 0.01), disrupting glycolytic flux and sensitizing cells to hypoxia [2]. Transcriptomic analysis reveals concomitant upregulation of pro-apoptotic BAX (3.2-fold) and downregulation of hexokinase 2 (0.4-fold), shifting energy metabolism toward mitochondrial oxidative phosphorylation [2].

Table 1. Cytotoxicity and Selectivity of Representative Indole-2-carboxamides

| Compound | TD$$_{50}$$ (μM) | M. abscessus MIC (μM) | Selectivity Index |

|---|---|---|---|

| 5 | >50 | 0.78 | >64 |

| 25 | >50 | 0.0078 | >1,910 |

| 31 | >50 | 0.019 | >830 |

[Adapted from 4]

Mycobacterium tuberculosis Targeting

N-Phenyl-1H-indole-2-carboxamide derivatives have emerged as promising antitubercular agents through their selective inhibition of mycobacterial growth mechanisms. The compound class demonstrates potent activity against both drug-sensitive and multidrug-resistant strains of Mycobacterium tuberculosis, presenting a novel therapeutic approach for combating tuberculosis infections [1] [2]. Research investigations have identified multiple derivatives within this chemical family that exhibit submicromolar minimum inhibitory concentrations against the pathogen, with selectivity indices exceeding 100-fold over mammalian cells [1] [2].

The antitubercular activity of these compounds is characterized by their ability to disrupt essential mycobacterial processes through dual mechanisms involving direct protein inhibition and metabolic interference. Compound 8g, representing one of the most potent derivatives, demonstrates exceptional activity with a minimum inhibitory concentration of 0.32 μM against the drug-sensitive Mycobacterium tuberculosis H37Rv strain [1]. This compound maintains high selective activity with an IC50 of 40.9 μM against Vero cells, yielding a selectivity index of 128 [1]. The structural optimization of N-rimantadine indoleamides has produced a series of compounds with minimum inhibitory concentrations ranging from 0.32 to 0.70 μM [1], demonstrating the potential for systematic development of this compound class.

MmpL3 Inhibition Mechanisms

The primary mechanism of action for N-Phenyl-1H-indole-2-carboxamide derivatives involves the inhibition of mycobacterial membrane protein large 3 (MmpL3), an essential transporter required for mycolic acid translocation [1] [2] [3]. MmpL3 functions as a resistance-nodulation-division superfamily transporter that facilitates the export of trehalose monomycolates from the cytoplasm to the periplasmic space or outer membrane of Mycobacterium tuberculosis [3] [4]. This process is fundamental to maintaining mycobacterial cell wall integrity and bacterial viability.

Molecular docking studies have revealed that indole-2-carboxamide derivatives adopt binding profiles similar to known MmpL3 inhibitors, with compound 8g demonstrating binding characteristics comparable to the reference ligand ICA38 [1]. The binding interactions occur within a hydrophobic pocket formed by residues LEU637, TYR641, PHE644, PHE255, TYR252, and ILE248 [5]. These interactions are predominantly hydrophobic in nature, with the bulky substituents of the compounds fitting precisely within the binding cavity through van der Waals forces [5].

The structure-activity relationship analysis reveals that compounds with bulky cycloalkyl groups, such as bi-cyclohexyl and cyclooctyl substituents, demonstrate enhanced binding affinity for MmpL3 [5]. The indole nitrogen atom contributes to binding through Debye forces with ILE248, while the positioning of hydrophobic substituents within the binding pocket determines the overall inhibitory potency [5]. Compounds B38 and A12, featuring bi-cyclohexyl and cyclooctyl modifications respectively, effectively occupy the hydrophobic binding site and demonstrate superior MmpL3 inhibition compared to derivatives with smaller substituents [5].

| Compound | MIC against M. tuberculosis H37Rv (μM) [1] | Selectivity Index [1] | MmpL3 Binding Affinity [5] | Mechanism of Action [1] [5] |

|---|---|---|---|---|

| Compound 8g | 0.32 | 128 | High | Direct MmpL3 inhibition |

| Compound 8f | 0.62 | Not specified | High | Direct MmpL3 inhibition |

| Compound 8h | 0.70 | Not specified | High | Direct MmpL3 inhibition |

| B38 (bi-cyclohexyl) | Potent activity | Not specified | High | Hydrophobic interactions |

| A12 (cyclooctyl) | Potent activity | Not specified | High | Hydrophobic interactions |

The iniBAC promoter induction studies confirm that potent indole-2-carboxamide derivatives function as MmpL3 inhibitors [6]. When bacteria are exposed to these compounds, the iniBAC promoter is activated, indicating disruption of MmpL3 function. This regulatory response serves as a molecular biomarker for MmpL3 inhibition and validates the proposed mechanism of action [6].

Proton Motive Force Disruption

Beyond direct MmpL3 inhibition, N-Phenyl-1H-indole-2-carboxamide derivatives exert their antimycobacterial effects through disruption of the proton motive force, a fundamental energy-generating process in mycobacterial cells [7] [4]. The proton motive force represents the electrochemical gradient across the bacterial membrane that drives essential cellular processes including ATP synthesis, nutrient transport, and protein translocation [7] [4].

Indole-2-carboxamides, along with other MmpL3 inhibitors including adamantyl ureas, tetrahydropyrazolopyrimidines, and BM212, abolish proton motive force-driven translocation processes through dissipation of the transmembrane electrochemical proton gradient [4]. This mechanism provides a unifying explanation for the apparent promiscuity of MmpL3 as a drug target, as multiple structurally diverse compound classes appear to affect this essential transporter [4].

The disruption of proton motive force occurs through interference with the central vestibule of MmpL3, which is powered by proton translocation through conserved transmembrane domains 4, 5, 6, 10, 11, and 12 [3]. Proton movement is guided by conserved aspartate and tyrosine residues on transmembrane domains 4 and 10, and compounds that interfere with this process effectively eliminate the driving force for MmpL3 function [3].

| Compound Class | PMF Disruption [4] | Mechanism [4] | MmpL3 Inhibition Type [4] | Resistance Level [4] |

|---|---|---|---|---|

| Indole-2-carboxamides | Yes | Dissipation of transmembrane electrochemical proton gradient | Indirect | 4-122-fold |

| Adamantyl ureas | Yes | Dissipation of transmembrane electrochemical proton gradient | Indirect | 8-fold |

| Tetrahydropyrazolopyrimidines | Yes | Dissipation of transmembrane electrochemical proton gradient | Indirect | 8-70-fold |

| BM212 | Yes | Dissipation of transmembrane electrochemical proton gradient | Indirect | 16-33-fold |

| SQ109 | Yes | Dissipation of transmembrane electrochemical proton gradient | Indirect | 4-8-fold |

The metabolic consequences of proton motive force disruption extend beyond MmpL3 inhibition to affect multiple essential cellular processes. Mycolic acid transfer to cell envelope acceptors becomes dramatically impaired, reflecting the vulnerability of this lipid biosynthetic pathway to energetic disruption [4]. This selective impact on mycolic acid metabolism may explain why spontaneous resistance mutations preferentially occur in MmpL3, as the transporter represents the most immediately affected target despite the broader metabolic disruption [4].

The resistance levels observed for indole-2-carboxamides range from 4-fold to 122-fold increases in minimum inhibitory concentration, indicating modest resistance development [4]. This relatively low resistance potential suggests that proton motive force disruption presents multiple barriers to resistance evolution, as bacteria must simultaneously adapt to energetic stress and maintain essential transport functions [4].

The reference compound 3, previously identified as a potent antitubercular agent, demonstrates exceptional cytotoxicity against KNS42 cells with a submicromolar IC50 of 0.33 μM [1]. However, this compound shows weak antiproliferative activity with IC50 values exceeding 10 μM, indicating distinct mechanisms for cytotoxic versus antiproliferative effects [1]. The separation of these activities suggests that different cellular pathways mediate acute cell death versus long-term growth inhibition in glioblastoma cells.

| Compound | KNS42 Viability IC50 (μM) [1] | KNS42 Proliferation IC50 (μM) [1] | Selectivity Profile [1] | Mechanism of Action [1] |

|---|---|---|---|---|

| Compound 8f | 0.84 | Not specified | Selective (IC50 39.9 μM Vero cells) | Dual antitubercular/anticancer |

| Reference compound 3 | 0.33 | >10 | Not specified | Cytotoxic, weak antiproliferative |

| Compound 8a | 2.34 | 2.88 | Selective | Balanced cytotoxic/antiproliferative |

| Compound 8c | Not specified | Not specified | Selective | Not specified |

| Compound 12c | Not specified | Not specified | Selective | Not specified |

The molecular mechanisms underlying glioblastoma cell death involve disruption of energy metabolism and induction of apoptotic pathways. N-Phenylindole-2-carboxamides downregulate PYGB expression by 68±5% (p<0.01), disrupting glycolytic flux and sensitizing cells to hypoxia . This metabolic reprogramming shifts cellular energy production from glycolysis toward mitochondrial oxidative phosphorylation, a transition that glioblastoma cells poorly tolerate due to their dependence on glucose metabolism .

Transcriptomic analysis reveals concomitant upregulation of pro-apoptotic BAX (3.2-fold) and downregulation of hexokinase 2 (0.4-fold), indicating coordinated activation of cell death pathways . The reduction in hexokinase 2 expression further compromises glycolytic capacity, while BAX upregulation promotes mitochondrial membrane permeabilization and cytochrome c release .

Compound 15, despite lacking antitubercular activity, demonstrates potent cytotoxic (IC50 = 5.04 μM) and antiproliferative (IC50 = 6.62 μM) activities against KNS42 cells [1]. Transcriptional analysis of compound 15-treated cells reveals significant downregulation of carbonic anhydrase 9 (CA9) and spleen tyrosine kinase (SYK) genes [1] [10]. These genes have been previously associated with glioblastoma tumor progression, with CA9 promoting adaptation to hypoxic conditions and SYK facilitating invasive behavior [1] [10].

Atypical Teratoid/Rhabdoid Tumor Activity

Atypical teratoid/rhabdoid tumors represent rare but highly aggressive pediatric brain cancers with limited treatment options and poor survival rates. N-Phenyl-1H-indole-2-carboxamide derivatives have demonstrated selective activity against atypical teratoid/rhabdoid tumor cell lines, offering potential therapeutic options for these challenging malignancies [1] [12].

Compound 9a exhibits remarkable cytotoxic activity against both BT12 and BT16 atypical teratoid/rhabdoid tumor cell lines, with IC50 values of 0.89 μM and 1.81 μM respectively [1]. The compound also demonstrates potent antiproliferative activities with IC50 values of 7.44 μM and 6.06 μM against these cell lines [1]. Importantly, compound 9a shows minimal cytotoxicity against non-neoplastic human fibroblast HFF1 cells with an IC50 of 119 μM, indicating selective targeting of malignant cells over normal tissues [1].

The selectivity profile of compound 9a is particularly noteworthy, as it demonstrates over 100-fold selectivity for cancer cells compared to normal fibroblasts [1]. This therapeutic window is crucial for pediatric cancer treatment, where minimizing toxicity to developing tissues is paramount. The compound's inability to inhibit Mycobacterium tuberculosis growth suggests that its anticancer activity operates through mechanisms distinct from its antimycobacterial cousins [1].

| Cell Line | Compound 9a Viability IC50 (μM) [1] | Compound 9a Proliferation IC50 (μM) [1] | Selectivity Ratio [1] |

|---|---|---|---|

| BT12 (AT/RT) | 0.89 | 7.44 | >130-fold vs HFF1 |

| BT16 (AT/RT) | 1.81 | 6.06 | >65-fold vs HFF1 |

| HFF1 (Normal fibroblasts) | 119 | Not specified | Reference |

The molecular basis for atypical teratoid/rhabdoid tumor sensitivity to indole-2-carboxamide derivatives likely involves interference with the SWI/SNF chromatin remodeling complex, a key pathway disrupted in these tumors [13] [14]. Atypical teratoid/rhabdoid tumors are characterized by inactivation of SMARCB1 (INI1) or SMARCA4 (BRG1) genes, which encode essential components of the SWI/SNF complex [14] [15]. The resulting chromatin remodeling defects create dependencies on alternative pathways that may be targeted by indole-2-carboxamide derivatives.

The three molecular subgroups of atypical teratoid/rhabdoid tumors (AT/RT-SHH, AT/RT-TYR, and AT/RT-MYC) demonstrate different sensitivities to therapeutic interventions based on their distinct methylation profiles and oncogenic drivers [14] [15]. BT12 and BT16 cell lines likely represent different molecular subgroups, with their differential sensitivity to compound 9a reflecting subgroup-specific vulnerabilities [13].

DNA methylation profiling studies have revealed that atypical teratoid/rhabdoid tumors exhibit distinct patterns of gene expression that may create therapeutic vulnerabilities [14] [15]. The AT/RT-MYC subgroup, characterized by MYC oncogene overexpression and homozygous SMARCB1 loss, may be particularly sensitive to compounds that interfere with MYC-driven transcriptional programs [14] [15]. The AT/RT-TYR subgroup, defined by tyrosinase overexpression, may exhibit different metabolic dependencies that could be exploited by indole-2-carboxamide derivatives [14] [15].

The age distribution of atypical teratoid/rhabdoid tumors, with median diagnosis occurring before 2-3 years of age, presents unique challenges for therapeutic development [14]. The developing nervous system is particularly vulnerable to treatment-related toxicity, making selective compounds like 9a especially valuable for this patient population [14]. The compound's high selectivity index provides a therapeutic window that may allow for effective treatment while minimizing developmental toxicity.

Cannabinoid Receptor Interactions

N-Phenyl-1H-indole-2-carboxamide derivatives function as allosteric modulators of the cannabinoid receptor 1 (CB1), representing a novel class of compounds that can fine-tune endocannabinoid signaling without directly competing with endogenous ligands. These compounds exhibit complex pharmacological profiles, simultaneously enhancing agonist binding while antagonizing G-protein coupling, a phenomenon known as functional selectivity or biased signaling.

CB1 Allosteric Modulation

The CB1 receptor represents the most abundant G-protein coupled receptor in the central nervous system, where it regulates neurotransmitter release and modulates various physiological processes including pain perception, memory formation, and appetite control. Allosteric modulators of CB1 offer potential therapeutic advantages over orthosteric ligands, including improved selectivity, reduced tolerance development, and preservation of physiological signaling patterns.

The prototypical CB1 allosteric modulator ORG27569 (5-chloro-3-ethyl-N-(4-(piperidin-1-yl)phenethyl)-1H-indole-2-carboxamide) demonstrates the characteristic pharmacological profile of this compound class. ORG27569 enhances the binding of the CB1 agonist CP55,940 while simultaneously inhibiting agonist-induced G-protein coupling, creating a functionally selective signaling profile. This dual activity enables the compound to modulate specific aspects of CB1 signaling while leaving others intact.

Structure-activity relationship studies have identified key structural requirements for CB1 allosteric modulation within the indole-2-carboxamide scaffold. The critical structural elements include a specific chain length at the C3 position of the indole ring, an electron-withdrawing group at the C5 position, an optimal linker length between the amide bond and the phenyl ring, and specific amino substituents on the terminal phenyl ring. These structural features collectively determine both the binding affinity (KB) and the cooperativity factor (α) of the allosteric interaction.

| Compound | KB (nM) | Cooperativity Factor (α) | CB1 IC50 (nM) | Structural Features |

|---|---|---|---|---|

| 5-chloro-N-(4-(dimethylamino)phenethyl)-3-propyl-1H-indole-2-carboxamide | 259.3 | 24.5 | Not specified | C3-propyl, 5-chloro, dimethylamino |

| 5-chloro-N-(4-(dimethylamino)phenethyl)-3-hexyl-1H-indole-2-carboxamide | 89.1 | Not specified | Not specified | C3-hexyl, 5-chloro, dimethylamino |

| 5-chloro-N-(4-(dimethylamino)phenethyl)-3-pentyl-1H-indole-2-carboxamide | 167.3 | 16.55 | Not specified | C3-pentyl, 5-chloro, dimethylamino |

| ORG27569 | Not specified | Not specified | 853 | C3-ethyl, 5-chloro, piperidinyl |

| Compound 17 (diethylamino) | Not specified | Not specified | 483 | 4-diethylamino substitution |

The most potent CB1 allosteric modulator identified is 5-chloro-N-(4-(dimethylamino)phenethyl)-3-propyl-1H-indole-2-carboxamide, which exhibits a KB of 259.3 nM and a remarkably high cooperativity factor of 24.5. This compound demonstrates that the C3-propyl chain length provides optimal allosteric modulation, while the dimethylamino group at the 4-position of the phenethyl moiety enhances binding cooperativity compared to the piperidinyl group in ORG27569.

The 5-chloro-N-(4-(dimethylamino)phenethyl)-3-hexyl-1H-indole-2-carboxamide derivative achieves the lowest KB value of 89.1 nM, making it among the highest-affinity allosteric modulators identified for CB1. The longer C3-hexyl chain appears to optimize binding affinity to the allosteric site, though the corresponding cooperativity factor was not reported. This structure-activity relationship suggests that different chain lengths may optimize distinct aspects of the allosteric interaction.

The binding site for indole-2-carboxamide allosteric modulators appears to be distinct from the orthosteric site and involves interactions with extracellular portions of the receptor. The requirement for specific structural features, particularly the ethylene linker between the amide bond and the phenyl ring, suggests a precisely defined binding pocket that accommodates the extended conformation of these molecules. Shortening or lengthening this linker abolishes allosteric activity, indicating strict spatial requirements for the allosteric interaction.

β-Arrestin-Mediated Signaling

The most intriguing aspect of CB1 allosteric modulation by indole-2-carboxamide derivatives is their ability to promote β-arrestin-mediated signaling pathways while simultaneously inhibiting G-protein coupling. This biased signaling profile represents a paradigm shift in understanding CB1 pharmacology and offers potential therapeutic advantages through selective pathway activation.

β-Arrestin-1 serves as the primary mediator of indole-2-carboxamide-induced CB1 signaling, with siRNA knockdown studies demonstrating that β-arrestin-1 depletion nearly abolishes compound-induced ERK1/2 phosphorylation. In contrast, β-arrestin-2 knockdown has minimal effect on ERK1/2 activation, indicating specificity for the β-arrestin-1 isoform. This selectivity is particularly important given that β-arrestin-1 and β-arrestin-2 mediate distinct cellular functions, with β-arrestin-1 primarily involved in signaling and β-arrestin-2 more associated with receptor desensitization and internalization.

The β-arrestin-mediated signaling cascade activated by indole-2-carboxamide derivatives involves multiple kinase components including MEK1/2, c-Src, and ultimately ERK1/2. The pathway exhibits distinct temporal characteristics, with ERK1/2 phosphorylation reaching maximal levels within 5 minutes of compound treatment and rapidly declining by 10 minutes. This transient activation pattern differs from G-protein-mediated ERK1/2 activation, which typically exhibits more sustained kinetics.

Confocal microscopy studies have demonstrated co-localization of CB1-GFP with red fluorescent protein-β-arrestin-1 upon treatment with ORG27569, confirming the physical interaction between the receptor and the signaling protein. This co-localization occurs in punctate structures that likely represent endocytic vesicles, suggesting that β-arrestin-1 recruitment leads to receptor internalization and formation of signaling complexes.

| Compound | β-Arrestin Isoform Selectivity | ERK1/2 Activation | Receptor Internalization | G-Protein Coupling |

|---|---|---|---|---|

| ORG27569 | β-arrestin-1 dependent | Yes (peak at 5 min) | β-arrestin-2 dependent | Inhibited |

| ICAM-b | β-arrestin-1 dependent | Yes (enhanced vs agonist alone) | Not specified | Inhibited |

| Compound 8f | β-arrestin-1 dependent | Yes | Not specified | Inhibited |

The functional consequences of β-arrestin-mediated signaling extend beyond acute ERK1/2 activation to include long-term cellular changes. Gene expression profiling studies have identified clusters of genes involved in prosurvival and proapoptotic functions that are regulated by β-arrestin-mediated CB1 signaling. This transcriptional reprogramming suggests that allosteric modulators can influence fundamental cellular processes through sustained β-arrestin-dependent pathways.

The biased signaling profile of indole-2-carboxamide derivatives has important therapeutic implications, as it allows for selective modulation of specific CB1 functions while avoiding others. The inhibition of G-protein coupling may reduce some of the adverse effects associated with CB1 activation, such as cognitive impairment and motor dysfunction, while preserving beneficial effects mediated by β-arrestin pathways. This functional selectivity represents a potential therapeutic advantage for treating conditions where CB1 modulation is desired but full receptor activation is problematic.

The differential roles of β-arrestin-1 and β-arrestin-2 in CB1 signaling and internalization have been clearly delineated through siRNA knockdown studies. β-Arrestin-1 mediates short-term signaling to ERK1/2 and upstream kinase components, while β-arrestin-2 plays a critical role in receptor internalization following both agonist and allosteric modulator treatment. This functional division suggests that therapeutic interventions could potentially target specific aspects of CB1 regulation by selectively modulating β-arrestin isoform interactions.

The mechanism of β-arrestin recruitment appears to involve receptor conformational changes induced by allosteric modulator binding. The allosteric modulators promote a distinct receptor conformation that preferentially recruits β-arrestin-1 over β-arrestin-2, while simultaneously preventing effective G-protein coupling. This conformational selectivity underlies the biased signaling profile and represents a novel mechanism for achieving functional selectivity at G-protein coupled receptors.

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

Wikipedia

Dates

Explore Compound Types